molecular formula C6H11NO2S B072747 N,S-Diacetylcysteamine CAS No. 1420-88-8

N,S-Diacetylcysteamine

Cat. No. B072747
CAS RN: 1420-88-8
M. Wt: 161.22 g/mol
InChI Key: UZLRPNHVKXCOHS-UHFFFAOYSA-N
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Description

“N,S-Diacetylcysteamine” is a chemical compound with the molecular formula C6H11NO2S . It is also known as N,S-Diacetyl-β-mercaptoethylamine .


Synthesis Analysis

The synthesis of “N,S-Diacetylcysteamine” involves the use of ethanoic anhydride and 2-aminoethanethiol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .


Molecular Structure Analysis

The molecular structure of “N,S-Diacetylcysteamine” is characterized by the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The molecular weight of the compound is 161.222 .


Physical And Chemical Properties Analysis

“N,S-Diacetylcysteamine” has a molecular weight of 161.22200, a density of 1.114 g/cm3, a boiling point of 181-182ºC15 mm Hg (lit.),316.1ºC at 760 mmHg, and a melting point of 29-31ºC (lit.) .

Scientific Research Applications

  • N,S-Diacetylcysteamine was characterized as an intermediate in the acetylation of 2-methyl-Δ2-thiazoline, with its hydrolysis involving the formation of an intermediate, possibly N,N-diacetylcysteamine (Grobovsky & Schmir, 1971).

  • N-acetylcysteine (NAC) is used as a mucolytic and to treat paracetamol overdose. Its antioxidant and anti-inflammatory capacities are beneficial in treating diseases related to oxidative stress and inflammation (Tenório et al., 2021).

  • NAC's protective effects against oxidative stress caused by pesticides are due to its antioxidant properties, primarily through its reaction with free radicals and restitution of reduced glutathione (GSH) (Dhouib et al., 2016).

  • NAC supplementation has applications in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, and in the treatment of pulmonary fibrosis and infertility in certain cases (Millea, 2009).

  • The neuroprotective potential of NAC in Parkinson’s and Alzheimer’s disorders, neuropathic pain, and stroke is due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

  • NAC is being investigated for its therapeutic potential in psychiatry, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder due to its modulation of glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).

  • NAC's role in the prevention of radiocontrast-induced nephropathy highlights its vasodilatory, renal blood flow enhancement, and antioxidant properties (Fishbane et al., 2004).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "N,S-Diacetylcysteamine" . The use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

S-(2-acetamidoethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRPNHVKXCOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161922
Record name N,S-Diacetylcysteamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,S-Diacetylcysteamine

CAS RN

1420-88-8
Record name Ethanethioic acid, S-[2-(acetylamino)ethyl] ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1420-88-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,S-Diacetylcysteamine
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Record name N,S-Diacetylcysteamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-(acetylamino)ethyl] ethanethioate
Source European Chemicals Agency (ECHA)
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Record name N,S-DIACETYLCYSTEAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Cysteamine hydrochloride (50.0 g) is added to a 1 L 3-neck round bottom flask fitted with a magnetic stir bar, 2 addition funnels, and a pH electrode. Water (300 mL) is added, and the stirred solution is cooled on ice. The pH is adjusted to 8.0 by addition of 8 N KOH. Acetic anhydride (125 mL) is placed in one addition funnel, and 8N KOH (350 mL) is placed in the other addition funnel. The acetic anhydride is added dropwise to the cysteamine solution, with 8 N KOH being added so as to keep the reaction pH at 8+/−1. After addition of acetic anhydride is complete, the pH was adjusted to 7.0 using 1 N HCl and the mixture is allowed to stir for 75 min. on ice. Solid NaCl is added to saturation, and the solution is extracted 4 times using 400 mL portions of CH2Cl2. The organic extracts are combined, dried over MgSO4, filtered, and concentrated under reduced pressure to yield 68.9 g (97% yield) of a pale yellow oil, which crystallizes upon standing at 4° C.
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50 g
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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